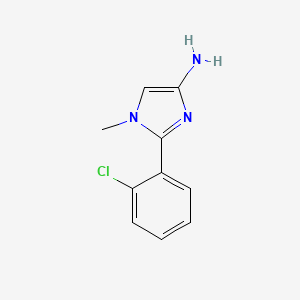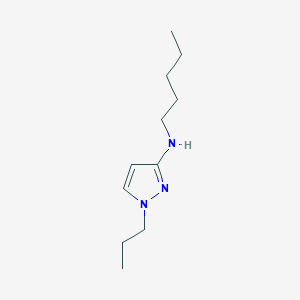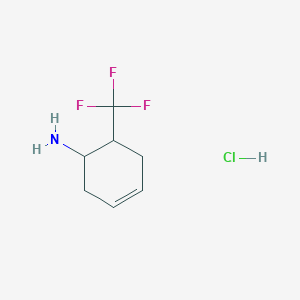![molecular formula C5H13ClN2O2 B11733728 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride](/img/structure/B11733728.png)
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is a chemical compound that features both amino and carboxylic acid functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, and the final product is purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3-[(2-Aminoethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
- 3-[(2-Aminoethyl)amino]propanoic acid
- 3-[(2-Hydroxyethyl)amino]propanoic acid
- 3-[(2-Chloroethyl)amino]propanoic acid
Uniqueness
3-[(2-Aminoethyl)amino]propanoic acid hydrochloride is unique due to its specific combination of amino and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in various scientific research applications.
特性
分子式 |
C5H13ClN2O2 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
3-(2-aminoethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-2-4-7-3-1-5(8)9;/h7H,1-4,6H2,(H,8,9);1H |
InChIキー |
HRKGWYNVORCNIZ-UHFFFAOYSA-N |
正規SMILES |
C(CNCCN)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11733646.png)


![[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)



![butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733681.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11733687.png)
![3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B11733691.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733693.png)

![({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B11733702.png)

